Oxazolidinones are known to be valuable chiral auxiliaries in organic synthesis []. The chiral backbone of (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone could potentially be used to induce chirality in other molecules during a chemical reaction.
Some oxazolidinone derivatives exhibit antibacterial properties []. Researchers might explore if (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone possesses similar activity against specific bacterial strains.
The structure features a five-membered ring called an oxazolidinone, containing one oxygen and one nitrogen atom. A benzyl group (phenyl ring with a methylene bridge) is attached at the 4th position, while a chloroacetyl group (acetyl group with a chlorine substituent) is linked at the 3rd position.
This structure suggests potential for interesting chemical properties:
Irritant